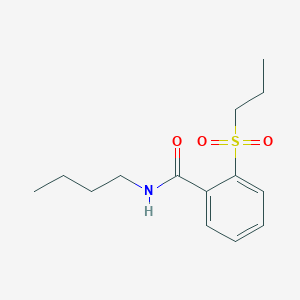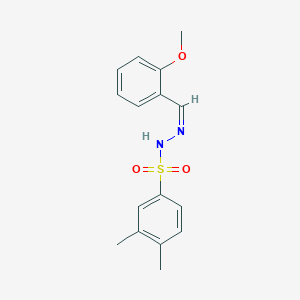
4-methyl-5-phenyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-5-phenyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease.
Mecanismo De Acción
4-methyl-5-phenyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide is metabolized by monoamine oxidase-B (MAO-B) in the brain, producing a toxic metabolite called MPP+. MPP+ selectively destroys dopaminergic neurons in the brain by inhibiting complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. The selective destruction of dopaminergic neurons in the substantia nigra leads to a decrease in dopamine levels in the striatum, resulting in Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
4-methyl-5-phenyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide-induced Parkinson's disease-like symptoms include tremors, rigidity, bradykinesia, and postural instability. 4-methyl-5-phenyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide also causes a decrease in dopamine levels in the striatum, leading to a decrease in motor function. 4-methyl-5-phenyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide-induced Parkinson's disease-like symptoms are reversible with the administration of L-DOPA, a precursor to dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-5-phenyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide is a useful tool for studying Parkinson's disease as it produces a reproducible and predictable model of the disease. 4-methyl-5-phenyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide-induced Parkinson's disease-like symptoms are reversible with the administration of L-DOPA, allowing researchers to test potential treatments. However, 4-methyl-5-phenyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide-induced Parkinson's disease-like symptoms may not fully replicate the complexity of the disease in humans.
Direcciones Futuras
For 4-methyl-5-phenyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide research include the development of new animal models of Parkinson's disease that more closely replicate the complexity of the disease in humans. Researchers are also working on developing new treatments for Parkinson's disease that target the underlying mechanisms of the disease, such as mitochondrial dysfunction and oxidative stress. Additionally, researchers are studying the effects of 4-methyl-5-phenyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide on other neurotransmitter systems, such as the cholinergic and serotonergic systems, to gain a better understanding of the disease's pathophysiology.
Métodos De Síntesis
4-methyl-5-phenyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide can be synthesized through several methods, including the reaction of 2-thiophenecarboxylic acid with propylamine, followed by the reaction of the resulting intermediate with 4-piperidinylmagnesium bromide. The final step involves the reaction of the resulting intermediate with phenylmagnesium bromide and then the introduction of a methyl group.
Aplicaciones Científicas De Investigación
4-methyl-5-phenyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide has been widely used in scientific research to study Parkinson's disease. 4-methyl-5-phenyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide is used to create animal models of Parkinson's disease, which are used to study the disease's underlying mechanisms and to test potential treatments. 4-methyl-5-phenyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide is also used to study the effects of dopamine depletion on cognitive and motor function.
Propiedades
IUPAC Name |
4-methyl-5-phenyl-N-(1-propylpiperidin-4-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-3-11-22-12-9-17(10-13-22)21-20(23)18-14-15(2)19(24-18)16-7-5-4-6-8-16/h4-8,14,17H,3,9-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTRNPPKIIBROW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CC(=C(S2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide](/img/structure/B4876536.png)
![7-(2-methylphenyl)-2-{[2-(4-morpholinyl)ethyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4876547.png)
![N,N-dimethyl-N'-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3-propanediamine](/img/structure/B4876556.png)
![(2-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B4876562.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)-2,4-pentadienenitrile](/img/structure/B4876568.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4876571.png)
![3-({[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4876574.png)
![ethyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4876577.png)

![N-benzyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4876587.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4876592.png)
![6-{[(3-{[(2-methoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4876596.png)
![diethyl 5-[({[3-chloro-4-(difluoromethoxy)phenyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4876609.png)
